N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide
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Overview
Description
N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyano group, an amino group, and a benzenesulfonamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide typically involves the condensation of secondary amides with active methylene compounds. One efficient method is the triflic anhydride-mediated direct aza-Knoevenagel-type condensation. This reaction shows good chemoselectivity and functional group tolerance, allowing for the synthesis of the compound in good to excellent yields from readily available starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:
Medicine: It has shown promise as an antimalarial, antimitotic, and antibacterial agent.
Industry: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and proteins by binding to their active sites or allosteric sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(Amino-phenyl-methylene)-benzenesulfonamide: Similar structure but lacks the cyano group.
N-(Cyanoamino-phenyl-methylene)-benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the cyano group and the benzenesulfonamide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-cyanobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-11-16-14(12-7-3-1-4-8-12)17-20(18,19)13-9-5-2-6-10-13/h1-10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMZKSOKSLUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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